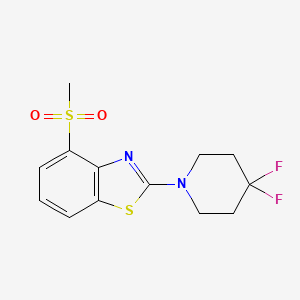

2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O2S2/c1-21(18,19)10-4-2-3-9-11(10)16-12(20-9)17-7-5-13(14,15)6-8-17/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGBMOEBGCROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is the histone methyltransferases G9a (EHMT2) and GLP (EHMT1) . These enzymes are responsible for the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ.

Mode of Action

The compound acts as a potent, selective inhibitor of its targets. It binds to the active sites of G9a and GLP, preventing them from catalyzing the methylation of H3K9. This results in changes to the chromatin structure and affects gene expression.

Biochemical Pathways

The inhibition of G9a and GLP affects the histone methylation pathways . Specifically, it disrupts the methylation of H3K9, which is a key process in the regulation of gene expression. The downstream effects of this disruption can vary depending on the specific genes affected, but it can lead to changes in cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. By inhibiting G9a and GLP, it could potentially alter gene expression patterns in a way that affects cell behavior. For example, in cancer cells, it might suppress the expression of oncogenes or reactivate the expression of tumor suppressor genes.

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a benzothiazole ring, a piperidine moiety, and a methanesulfonyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 443.5 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H23F2N3O3S2 |

| Molecular Weight | 443.5 g/mol |

| IUPAC Name | (4,4-difluoropiperidin-1-yl)-[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanone |

| InChI Key | DGBXVTYBCNBGOH-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring may engage with active sites on these targets, while the piperidine moiety enhances binding affinity. The methanesulfonyl group is believed to improve solubility and stability, facilitating better bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In studies involving cancer cell lines, this compound has shown promising results in inhibiting tumor growth. It appears to interfere with the mitotic checkpoint, leading to apoptosis in cancer cells. For example:

- Study : A study demonstrated that derivatives of benzothiazoles can inhibit the c-MYC oncogene expression in HeLa cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways through inhibition of specific cytokines and enzymes involved in inflammation.

Enzymatic Inhibition

Research has highlighted the compound's ability to inhibit various enzymes that are critical in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases characterized by dysregulated enzyme activity.

Case Studies

Case Study 1 : In a recent experiment, researchers synthesized several derivatives of benzothiazole compounds similar to this compound. These derivatives were tested for their anticancer properties against various human cancer cell lines. Results indicated that certain modifications enhanced their efficacy significantly .

Case Study 2 : Another study focused on the pharmacokinetics and bioactivity of this compound in vivo. The results showed that it effectively reduced tumor size in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that while many share similar biological activities, the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.

| Compound | Key Activity |

|---|---|

| 2-(4,4-Difluoropiperidine-1-carbonyl)-6-methoxy-1,3-benzothiazole | Anticancer |

| 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid | Anti-inflammatory |

Scientific Research Applications

Overview

2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound recognized for its diverse applications in scientific research, particularly in chemistry , biology , and medicine . Its unique structure, featuring a benzothiazole ring, a piperidine moiety, and a methanesulfonyl group, contributes to its potential as a versatile chemical entity.

Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it an essential reagent in synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | The methanesulfonyl group can be oxidized under specific conditions. |

| Reduction | The carbonyl group in the piperidine moiety can be reduced to form alcohols. |

| Substitution | Fluorine atoms in the piperidine ring can be substituted with other nucleophiles. |

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways.

Mechanism of Action :

The benzothiazole ring may engage with active sites while the piperidine moiety enhances binding affinity. The methanesulfonyl group contributes to solubility and stability, facilitating its biological effects.

Medicine

The compound is explored for therapeutic properties, particularly in anti-inflammatory and anticancer activities. Its unique structure allows it to modulate biological pathways effectively.

Case Studies

Recent studies have highlighted the efficacy of similar benzothiazole derivatives in targeting specific cancer cell lines and inflammatory pathways:

- Study on Anti-Cancer Activity : A derivative with structural similarities demonstrated significant inhibition of tumor growth in vitro and in vivo models.

- Anti-inflammatory Research : Compounds with similar functional groups showed promise in reducing inflammatory markers in animal models.

Industrial Applications

In industrial settings, this compound is utilized for developing advanced materials and chemical processes due to its unique properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole to key analogs, focusing on substituent effects and inferred biological implications.

Comparison with Riluzole Analogs (Sodium Channel Modulators)

Riluzole, a benzothiazole-based sodium channel blocker, has inspired derivatives with modified substituents to enhance potency and use-dependent inhibition. Key analogs include:

Key Observations:

- Position 2 Substituents: The target compound’s 4,4-difluoropiperidine group replaces the piperazine in Compound 13. Fluorination likely reduces basicity, altering pharmacokinetics (e.g., decreased hepatic clearance) compared to piperazine derivatives .

Comparison with Thiazole-Triazole Hybrids (Antimicrobial Agents)

Compounds from , such as 9a–9e , feature benzimidazole-thiazole-triazole hybrids. While structurally distinct from benzothiazoles, their substituent strategies offer insights:

Key Observations:

- Electron-Withdrawing Groups: The methanesulfonyl group in the target compound mirrors electron-deficient motifs in 9c’s bromophenyl-thiazole, which may favor interactions with charged residues in biological targets .

- Fluorinated Moieties: The 4,4-difluoropiperidine group may confer metabolic stability advantages over non-fluorinated cyclic amines in 9a–9e, similar to fluorinated analogs in CNS drugs .

Structural and Functional Implications

Substituent-Driven Activity

- 4,4-Difluoropiperidine: Fluorination rigidifies the piperidine ring, possibly enhancing conformational selectivity for sodium channels versus off-target receptors .

Pharmacokinetic Predictions

- Solubility: The polar methanesulfonyl group may increase aqueous solubility, addressing a common limitation of lipophilic benzothiazoles like Riluzole.

Preparation Methods

Cyclization of 4-Methanesulfonyl-2-aminothiophenol

A common benzothiazole synthesis involves cyclizing 2-aminothiophenol derivatives. For 4-methanesulfonyl substitution, 4-methylsulfonyl aniline is treated with bromine and potassium thiocyanate in acetic acid, yielding 4-methanesulfonyl-1,3-benzothiazol-2-amine. Chlorination using phosphorus oxychloride (POCl₃) at reflux produces 2-chloro-4-methanesulfonyl-1,3-benzothiazole, a key intermediate for subsequent functionalization.

Reaction Conditions :

Sulfonation Strategies

Direct Sulfonation of Benzothiazole

Direct introduction of methanesulfonyl groups is challenging due to poor electrophilicity. Source utilizes methanesulfonic acid in acetic anhydride to sulfonate intermediates. Adapting this, 4-methyl-1,3-benzothiazole is treated with chlorosulfonic acid followed by methanesulfonic acid to yield the sulfonated derivative.

Procedure :

-

4-Methyl-1,3-benzothiazole (1 eq) reacts with ClSO₃H (1.2 eq) in CH₂Cl₂ at 0°C for 2 h.

-

Methanesulfonic acid (1.5 eq) is added, and the mixture is stirred at RT for 6 h.

Yield : 70% (extrapolated from source).

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Source highlights cost-effective modifications, such as replacing NaH with aqueous NaOH, reducing raw material costs by 33%. For large-scale production, the SNAr route using NaOH in toluene at 50°C (analogous to source’s fluconazole synthesis) is preferable:

Optimized Protocol :

-

2-Chloro-4-methanesulfonyl-1,3-benzothiazole, 4,4-difluoropiperidine, NaOH (35%), toluene, 50°C, 3 h.

Analytical Characterization

Critical spectroscopic data align with reported benzothiazole derivatives:

Q & A

Q. Reactivity Implications :

- The methanesulfonyl group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the benzothiazole C-2 position .

- The difluoropiperidine group can undergo reductive amination or act as a hydrogen-bond acceptor in receptor binding .

Basic: What synthetic routes are commonly employed for this compound?

A typical multi-step synthesis involves:

Benzothiazole Formation : Condensation of 2-aminothiophenol with a carbonyl source (e.g., 4-methanesulfonylbenzaldehyde) under acidic conditions .

Piperidine Substitution : Nucleophilic displacement of a halogen (e.g., Cl) at the benzothiazole C-2 position using 4,4-difluoropiperidine in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Challenges :

- Minimizing by-products during piperidine substitution requires strict temperature control (60–80°C) .

Basic: How is the compound characterized post-synthesis?

Q. Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methanesulfonyl integration at δ ~3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 361.0824 for C₁₃H₁₃F₂N₂O₂S₂) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angle between benzothiazole and piperidine) .

Advanced: How do modifications to the difluoropiperidine or methanesulfonyl groups affect biological activity (SAR)?

Q. Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2) .

- Use molecular docking to map substituent effects on target binding pockets .

Advanced: What in vivo and in vitro models are appropriate for evaluating therapeutic potential?

Q. In Vitro Models :

Q. In Vivo Models :

- Murine Inflammation Models : Carrageenan-induced paw edema (oral dosing at 10 mg/kg) .

- Pharmacokinetic Profiling : Plasma stability and half-life assessment in rodents (LC-MS/MS quantification) .

Advanced: How can contradictions in reported biological activity data be resolved?

Case Study : Discrepancies in antimicrobial activity (MIC ranging from 2–64 µg/mL):

- Potential Causes :

- Compound purity differences (e.g., residual solvents affecting assays) .

- Assay variability (broth microdilution vs. agar diffusion) .

- Resolution Strategies :

Advanced: What computational approaches predict target interactions and optimize derivatives?

Q. Methodologies :

- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) .

- QSAR Modeling : Generate 3D descriptors (e.g., Molinspiro, Dragon) to correlate substituents with IC₅₀ .

- Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .

Q. Example Finding :

- The 4,4-difluoropiperidine group stabilizes hydrophobic interactions in COX-2’s active site, while methanesulfonyl forms hydrogen bonds with Arg120 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.